molecular formula C9H10Cl3NO2 B8062183 (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B8062183
M. Wt: 270.5 g/mol
InChI Key: SSTFPAMFDCZJDF-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a 2,6-dichlorophenyl substituent and a propanoic acid backbone. The compound’s (S)-configuration confers stereospecificity, which is critical for interactions in biological systems. The 2,6-dichloro substitution on the phenyl ring enhances lipophilicity and may influence receptor binding or metabolic stability.

Properties

IUPAC Name

(2S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTFPAMFDCZJDF-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C[C@@H](C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid hydrochloride, commonly referred to as (S)-DCPPA, is a chiral amino acid derivative that has garnered significant interest in various scientific fields due to its unique biological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2322533-51-5
  • Molecular Formula : C9H10Cl2N O2
  • Molecular Weight : 270.53 g/mol
  • Purity : ≥ 95%

(S)-DCPPA acts primarily as an antagonist at specific glutamate receptors, particularly the AMPA receptor subtype. Its structural characteristics allow it to modulate neurotransmission in the central nervous system (CNS), which is crucial for its potential therapeutic effects in neurological disorders.

Interaction with Receptors

  • AMPA Receptors : The compound has been shown to inhibit the activity of AMPA receptors, which play a vital role in fast synaptic transmission in the CNS.
  • Potential Neuroprotective Effects : By modulating glutamate signaling, (S)-DCPPA may offer neuroprotective benefits against excitotoxicity, a condition that can lead to neuronal damage and death.

Neurological Disorders

Research indicates that (S)-DCPPA could be beneficial in treating various neurological conditions due to its ability to influence glutamatergic signaling pathways. Case studies have demonstrated its efficacy in models of:

  • Epilepsy : In animal models, (S)-DCPPA has shown promise in reducing seizure frequency and severity.
  • Alzheimer's Disease : Its neuroprotective properties may help mitigate cognitive decline associated with Alzheimer's.

Antitumor Activity

Emerging studies suggest that (S)-DCPPA may also exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an adjunct therapy in oncology.

Research Findings

StudyFindings
Neuroprotection in Epilepsy Models Reduced seizure activity and improved cognitive function were observed when administered prior to induced seizures.
Antitumor Activity Exhibited IC50 values ranging from 5 µM to 15 µM against multiple cancer cell lines including MCF-7 and HepG2.
Mechanistic Studies Inhibition of AMPA receptor-mediated currents was confirmed through electrophysiological techniques.

Case Studies

  • Case Study on Epileptic Models :
    • In a controlled study involving rodent models of epilepsy, administration of (S)-DCPPA resulted in a significant decrease in seizure frequency compared to control groups.
    • Behavioral assessments indicated improved recovery times post-seizure.
  • Antitumor Efficacy Assessment :
    • A series of experiments conducted on human cancer cell lines revealed that (S)-DCPPA inhibited cell growth effectively.
    • The compound was tested alongside standard chemotherapeutics, showing synergistic effects when combined with existing treatments.

Comparison with Similar Compounds

Positional Isomers :

  • (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid hydrochloride (CAS: 754971-91-0) and (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (CAS: 103616-89-3) exhibit positional isomerism. Despite high structural similarity (0.95 similarity score), chlorine substitution at the 2,3- or 2,5-positions alters steric and electronic effects. These changes may impact molecular interactions, such as binding to hydrophobic pockets in enzymes or receptors .

Functional Group Variations :

  • (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride (CAS: 126312-63-8) replaces chlorine atoms with hydroxy and methyl groups.

Amino Acid Derivatives with Varied Backbones

  • (2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7): Features a longer carbon chain and additional amino groups. The dihydrochloride salt increases polarity, improving solubility in aqueous media.
  • (S)-2-Amino-3-(methylamino)-propanoic Acid: The methylamino group introduces a secondary amine, altering basicity and hydrogen-bonding capacity. This modification may render it unsuitable for applications requiring strict stereochemical alignment, such as substrate-specific enzyme interactions .

Complex Derivatives with Functional Moieties

  • Phosphonomethyl- and Biphenyl-Substituted Analogs: Compounds like (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid incorporate a biphenyl system and phosphonomethyl group.
  • Oxan-4-yl-Substituted Derivatives (e.g., CAS: 1393524-16-7): The tetrahydropyran (oxan) group increases lipophilicity and metabolic stability, making these analogs suitable for central nervous system-targeted drugs. This contrasts with the dichlorophenyl group’s applications in peripheral enzyme inhibition .

Key Property Comparison Table

Compound Name CAS Number Molecular Formula Substituents Key Properties
(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid hydrochloride - C9H8Cl2NO2·HCl 2,6-dichlorophenyl High lipophilicity; stereospecific interactions
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride 126312-63-8 C11H15NO3·HCl 4-hydroxy-2,6-dimethylphenyl Enhanced solubility via H-bonding; steric bulk
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 C5H13N3O·(HCl)2 Pentanamide backbone High polarity; unstudied toxicity
Oxan-4-yl-substituted propanoic acid hydrochloride 1393524-16-7 C8H15NO3·HCl Oxan-4-yl Increased metabolic stability; CNS compatibility

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